1-Thia-4-azaspiro[4.5]decane Hydrochloride: A Technical Overview of its Basic Properties
1-Thia-4-azaspiro[4.5]decane Hydrochloride: A Technical Overview of its Basic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 1-Thia-4-azaspiro[4.5]decane hydrochloride (CAS No: 933-41-5). This spirocyclic heteroalkane serves as a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its unique three-dimensional structure is a key scaffold for exploring new chemical spaces in drug discovery.[1] This document collates available physicochemical data, presents detailed experimental protocols for the determination of key properties, and illustrates relevant synthetic and analytical workflows.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 933-41-5 | [1][2][3] |
| Molecular Formula | C₈H₁₆ClNS | [1][3] |
| Molecular Weight | 193.74 g/mol | [1][2] |
| Melting Point | 171 - 173 °C | [3] |
| IUPAC Name | 1-thia-4-azaspiro[4.5]decane;hydrochloride | |
| InChI Key | IOASODGEZSLHHY-UHFFFAOYSA-N | [3] |
| pKa | Data not available | |
| Aqueous Solubility | Data not available | |
| LogP | Data not available |
Synthesis and Chemical Profile
1-Thia-4-azaspiro[4.5]decane and its derivatives are typically synthesized through a one-pot, three-component reaction. This involves the condensation of a cyclohexanone derivative, an aromatic or aliphatic amine, and thioglycolic acid. The hydrochloride salt form enhances the compound's solubility, making it more amenable for use in various synthetic and biological applications.[4] The presence of sulfur and nitrogen heteroatoms within the rigid spirocyclic framework imparts specific electronic and hydrogen-bonding capabilities, which are crucial for its utility as a scaffold in medicinal chemistry.[5]
The following diagram illustrates the general synthetic pathway for the 1-thia-4-azaspiro[4.5]decane core structure.
Applications in Drug Discovery
The 1-thia-4-azaspiro[4.5]decane scaffold is a key intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have been investigated for several therapeutic applications:
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Anticancer Agents : Numerous studies have focused on the synthesis of novel 1-thia-4-azaspiro[4.5]decane derivatives that exhibit moderate to high anticancer activity against various cell lines, including human liver, prostate, and colorectal carcinoma.[6][7][8]
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Central Nervous System (CNS) Disorders : The spirocyclic structure is utilized as a building block for compounds targeting CNS disorders, such as potential antidepressants and anticonvulsants.[1]
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Antimicrobial Agents : Modifications to the core structure are explored to enhance antimicrobial properties for the development of new drugs to treat microbial infections.[1]
Experimental Protocols
For researchers aiming to characterize the basic properties of 1-Thia-4-azaspiro[4.5]decane hydrochloride, the following detailed experimental protocols for determining pKa, aqueous solubility, and the octanol-water partition coefficient (LogP) are provided.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa of the secondary amine in the spiro-compound can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Methodology:
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Preparation of the Analyte Solution : Accurately weigh approximately 10-20 mg of 1-Thia-4-azaspiro[4.5]decane hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if aqueous solubility is low.
-
Titration Setup : Place the solution in a thermostated vessel at a constant temperature (e.g., 25 °C or 37 °C). Use a calibrated pH meter with a suitable electrode to monitor the pH.
-
Titration : Titrate the solution with a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH). Add the titrant in small, precise increments.
-
Data Collection : Record the pH of the solution after each addition of the titrant.
-
Data Analysis : Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be used to identify the equivalence point.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation : Add an excess amount of 1-Thia-4-azaspiro[4.5]decane hydrochloride to a series of vials containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline at pH 7.4). The presence of undissolved solid should be visible.
-
Equilibration : Seal the vials and agitate them in a shaker or rotator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid from the supernatant.
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Sample Analysis : Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quantification : A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the saturated solution, which represents the aqueous solubility.
Determination of the Partition Coefficient (LogP) by the Shake-Flask Method
The partition coefficient between n-octanol and water is a measure of a compound's lipophilicity.
Methodology:
-
Solvent Pre-saturation : Prepare pre-saturated solvents by shaking equal volumes of n-octanol and water (or a pH 7.4 buffer) together for 24 hours. Allow the phases to separate completely.
-
Sample Preparation : Prepare a stock solution of 1-Thia-4-azaspiro[4.5]decane hydrochloride in the aqueous phase.
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Partitioning : In a suitable vessel, mix a known volume of the pre-saturated n-octanol with a known volume of the compound's stock solution in the pre-saturated aqueous phase.
-
Equilibration : Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
-
Phase Separation : Centrifuge the mixture to ensure a clear separation of the n-octanol and aqueous layers.
-
Concentration Analysis : Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical method like HPLC-UV or LC-MS.
-
Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
The following diagram outlines the workflow for the determination of LogP using the shake-flask method.
References
- 1. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. chem.ws [chem.ws]
- 4. scribd.com [scribd.com]
- 5. 8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride [myskinrecipes.com]
- 6. youtube.com [youtube.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. LogP / LogD shake-flask method [protocols.io]
